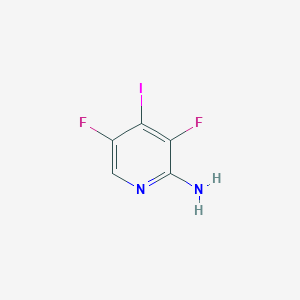

3,5-Difluoro-4-iodopyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-4-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDZAJUTINHKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Iodopyridin 2 Amine

Cross-Coupling Reactions Involving the Iodine Substituent

The iodine atom at the C4 position of 3,5-Difluoro-4-iodopyridin-2-amine serves as a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, facilitates these transformations under relatively mild conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the iodopyridine to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The electron-deficient nature of the pyridine (B92270) ring, accentuated by the two fluorine atoms, enhances the rate of oxidative addition. However, the presence of the free amino group can sometimes complicate the reaction by coordinating to the palladium catalyst. Therefore, the choice of ligand and base is crucial for achieving high yields. While specific examples for this compound are not extensively documented in publicly available literature, the general conditions for Suzuki-Miyaura reactions on similar iodopyridine substrates provide a framework for its expected reactivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Iodopyridine

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | e.g., >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | e.g., >85 |

| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | e.g., >80 |

Note: The yields presented are illustrative and based on general knowledge of Suzuki-Miyaura reactions on similar substrates.

Stille Cross-Coupling Reactions

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This method offers an alternative to the Suzuki-Miyaura reaction and is often tolerant of a wide variety of functional groups. In the case of this compound, a Stille coupling would enable the formation of a C-C bond at the 4-position by reacting it with an organostannane.

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key advantage of the Stille reaction is that the organostannanes are often stable and can be isolated. However, the toxicity of organotin compounds is a significant drawback. The reactivity of this compound in Stille couplings is expected to be high due to the reactive C-I bond.

Table 2: Postulated Conditions for Stille Coupling of this compound

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (4) | THF | 70 |

| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 |

Note: These are hypothetical conditions based on the general principles of the Stille reaction.

Heck Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed method for the arylation or vinylation of an alkene. nih.gov Reacting this compound with an alkene under Heck conditions would lead to the formation of a substituted alkene at the 4-position of the pyridine ring. The reaction mechanism involves the oxidative addition of the iodopyridine to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product. rsc.org

The choice of base and the presence of coordinating ligands are critical in controlling the regioselectivity and efficiency of the Heck reaction. The electron-deficient nature of the pyridine substrate is generally favorable for this transformation.

Table 3: Anticipated Conditions for Heck Coupling of this compound

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 |

| 3 | Cyclohexene | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 120 |

Note: These are projected conditions based on established Heck reaction protocols.

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. youtube.com This reaction would allow for the introduction of an alkynyl group at the 4-position of this compound, a valuable transformation for the synthesis of various biologically active compounds and materials. The reaction is typically carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. youtube.com

The general mechanism involves a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.

Table 4: Representative Conditions for Sonogashira Coupling of an Analogous Iodopyridine

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | e.g., >95 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | e.g., >90 |

| 3 | Propargyl alcohol | Pd₂(dba)₃ (2) | CuI (4) | K₂CO₃ | DMF | 60 | e.g., >85 |

Note: The yields presented are illustrative and based on general knowledge of Sonogashira reactions on similar substrates.

Buchwald-Hartwig C-N and C-O Bond Formation Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. iglobaljournal.com This reaction is of paramount importance in pharmaceutical chemistry. For this compound, this would involve the coupling of a primary or secondary amine at the 4-position. The reaction requires a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, the Buchwald-Hartwig etherification allows for the formation of carbon-oxygen bonds by coupling an aryl halide with an alcohol. The choice of ligand is critical to the success of both C-N and C-O bond-forming reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Table 5: Plausible Conditions for Buchwald-Hartwig Coupling of this compound

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |

| 1 | Morpholine (C-N) | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 |

| 2 | Aniline (C-N) | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 |

| 3 | Phenol (C-O) | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 |

Note: These are hypothetical conditions based on the general principles of the Buchwald-Hartwig reaction.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of strongly electron-withdrawing fluorine atoms. In the case of this compound, the fluorine atoms significantly lower the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles.

One of the key synthetic routes to this compound itself involves the nucleophilic substitution of a fluorine atom. The synthesis can be achieved starting from 2,3-Difluoro-4-iodopyridine (B1312928), where the fluorine atom at the 2-position is displaced by an amino group chemicalbook.com. This highlights the susceptibility of the C-F bond at the 2-position to nucleophilic attack, a common feature in polyfluorinated pyridines.

The general mechanism for SNAr reactions involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining step of the reaction. The electron-withdrawing fluorine atoms play a crucial role in stabilizing this complex, thereby facilitating the substitution reaction. While the Carbon-Fluorine bond is strong, its cleavage is not the rate-determining step. The high electronegativity of fluorine activates the ring towards the initial nucleophilic attack, which is the slower step.

Substitution of the Iodine Atom by Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

While the fluorine atoms are excellent activating groups for SNAr, the iodine atom at the 4-position is also a potential leaving group. However, in classical SNAr reactions, the reactivity of halogens as leaving groups typically follows the trend F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the strong electron-withdrawing nature of fluorine.

Therefore, direct nucleophilic substitution of the iodine atom in this compound by nucleophiles such as amines, thiols, or alkoxides via a traditional SNAr mechanism is expected to be less facile compared to the substitution of the fluorine atoms. The bulkiness of the iodine atom may also sterically hinder the approach of the nucleophile to the C-4 position.

However, it is important to note that the substitution of iodine can be readily achieved through other pathways, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). In these reactions, the reactivity of the C-X bond is inverted (I > Br > Cl > F), making the iodo-substituted position a prime site for functionalization.

Direct Amination Reactions

Direct amination is a fundamental transformation in organic synthesis. For this compound, direct amination reactions can be considered in the context of its synthesis. As previously mentioned, the synthesis of the title compound from 2,3-Difluoro-4-iodopyridine is an example of a direct amination reaction where a fluorine atom is displaced chemicalbook.com.

In a broader context, the synthesis of related aminofluoropyridines often involves multi-step sequences. For instance, the synthesis of 3-fluoro-4-aminopyridine can be achieved by taking 3-fluoropyridine (B146971) as a starting material, which undergoes deprotonation and reaction with carbon dioxide to form 3-fluoro-4-pyridine carboxylic acid. This is then converted to an ester, followed by an ammonolysis reaction to yield the corresponding carboxamide. Finally, a Hofmann degradation reaction generates the desired 3-fluoro-4-aminopyridine google.com.

Electrophilic Aromatic Substitution Reactivity

Influence of Halogen and Amino Substituents on Electrophilic Attack

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the substituents on the ring play a crucial role in directing any potential electrophilic substitution.

In this compound, the substituents have competing directing effects:

Amino group (at C-2): This is a strongly activating, ortho-, para-directing group. It would direct incoming electrophiles to the C-3 (blocked by F) and C-5 (blocked by F) positions.

Fluorine atoms (at C-3 and C-5): These are deactivating but ortho-, para-directing groups. The C-3 fluorine would direct to C-2 (blocked by NH2), C-4 (blocked by I), and C-6. The C-5 fluorine would direct to C-4 (blocked by I) and C-6.

Iodine atom (at C-4): This is a deactivating but ortho-, para-directing group. It would direct to the C-3 and C-5 positions, both of which are blocked by fluorine atoms.

Metalation and Lithiation Studies

Metalation, particularly lithiation, is a powerful tool for the functionalization of pyridine rings. The regioselectivity of lithiation is dictated by the directing effects of the substituents. For this compound, several outcomes are possible:

Directed ortho-Metalation (DoM): The amino group is a potent directing group for lithiation at the ortho position. However, the C-3 position is already substituted with a fluorine atom. The fluorine atoms themselves can act as directing groups, but the adjacent positions are also substituted.

Halogen-Metal Exchange: A more probable reaction, especially when using alkyllithium reagents like n-butyllithium or tert-butyllithium, is halogen-metal exchange at the most labile carbon-halogen bond. The C-I bond is significantly weaker and more polarized than the C-F bond, making it the most likely site for this exchange. This would result in the formation of a 4-lithio-3,5-difluoropyridin-2-amine intermediate. This lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups at the C-4 position.

The feasibility of lithiating fluoropyridines has been demonstrated. For example, 3-fluoropyridine can be lithiated at low temperatures, indicating that such transformations are possible on this class of compounds google.com.

Interactive Data Table: Summary of Reactivity

| Reaction Type | Position(s) | Key Influencing Factors | Probable Outcome |

| Nucleophilic Aromatic Substitution (SNAr) | C-3, C-5 | Strong electron-withdrawing effect of Fluorine | Substitution of Fluorine by strong nucleophiles |

| C-4 | Weaker C-I bond | Less favorable than F substitution under SNAr; favorable in cross-coupling | |

| Electrophilic Aromatic Substitution | C-6 | Directing effects of NH2 (para) and F (ortho) | Substitution at C-6, but requires harsh conditions |

| Metalation/Lithiation | C-4 | Weak C-I bond | Halogen-metal exchange to form a 4-lithiated intermediate |

Regioselective Deprotonation and Quenching

The presence of activating and deactivating groups on the pyridine ring influences the regioselectivity of deprotonation. While specific studies on the deprotonation of this compound are not extensively documented in the provided results, general principles of pyridine chemistry suggest that the positions ortho and para to the activating amino group and meta to the deactivating fluorine and iodine atoms would be most susceptible to deprotonation by a strong base.

Regioselective lithiation of substituted pyridines, for instance, is a common strategy to introduce further functionalization. nih.gov In a related context, the lithiation of 3-chloro-2-ethoxypyridine (B70323) has been shown to occur regioselectively at the 4-position, which can then be trapped with various electrophiles. nih.gov This suggests that the 6-position of this compound could be a potential site for deprotonation, although the electronic effects of the additional fluorine and iodine would need to be considered. The resulting anion could then be quenched with a variety of electrophiles to introduce new substituents.

Redox Chemistry of Fluorinated and Iodinated Pyridines

The redox chemistry of pyridines is a rich area of study, with the introduction of fluorine and iodine atoms significantly influencing the molecule's electronic properties and, consequently, its oxidation and reduction potentials.

The oxidation of pyridines can lead to a variety of products, including pyridine N-oxides and hydroxylated derivatives. The presence of an amino group generally makes the pyridine ring more susceptible to oxidation. However, the electron-withdrawing fluorine and iodine atoms in this compound would be expected to decrease the electron density of the ring, making it more resistant to oxidation compared to unsubstituted 2-aminopyridine (B139424).

Oxidative fluorination is a notable reaction for some pyridine derivatives. For example, hypervalent iodine reagents have been used for the oxidative fluorination of various organic compounds, including alkenes and esters. arkat-usa.org In some cases, an in-situ generated PhIF2 species acts as the active fluorinating agent. arkat-usa.org Furthermore, silver(II) fluoride (B91410) has been demonstrated as a reagent for the selective C-H fluorination of pyridines and diazines, typically at the position adjacent to the nitrogen atom. dovepress.comnih.govresearchgate.net

| Reagent | Substrate Type | Outcome | Reference |

| Hypervalent iodine(III) | Alkenes | Intramolecular oxidative oxyfluorination | arkat-usa.org |

| Silver(II) fluoride | Pyridines, Diazines | Selective C-H fluorination adjacent to nitrogen | dovepress.comnih.govresearchgate.net |

| Phenyliodine(III) bis-(trifluoroacetate) (PIFA) | 1,4-dihydropyridines | Aromatization to pyridines | jcbsc.org |

| Elemental sulfur | 1,4-dihydropyridines | Aromatization to pyridines under microwave conditions | jcbsc.org |

The reduction of halogenated pyridines can proceed via several pathways, including reductive dehalogenation. The iodine atom in this compound is the most likely site for initial reduction due to the weaker C-I bond compared to the C-F and C-N bonds. This could be achieved using various reducing agents, such as catalytic hydrogenation or dissolving metal reductions.

The reduction of the pyridine ring itself is also possible, leading to dihydropyridine (B1217469) or piperidine (B6355638) derivatives. However, this typically requires more forcing conditions. The catabolism of the drug 5-fluorouracil (B62378) involves the reduction of the pyrimidine (B1678525) ring by dihydropyrimidine (B8664642) dehydrogenase (DPD) to form 5,6-dihydrofluorouracil. nih.gov While this is a biological example, it illustrates the possibility of reducing fluorinated heterocyclic rings.

Functional Group Transformations of the Amino Moiety

The amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The amino group can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This transformation is often used as a protecting group strategy to temporarily decrease the nucleophilicity and reactivity of the amino group while performing reactions on other parts of the molecule. organic-chemistry.orglibretexts.org Common protecting groups for amines include carbamates, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which can be introduced and removed under specific acidic or basic conditions, respectively. organic-chemistry.org This orthogonal protection strategy is crucial in multi-step syntheses. organic-chemistry.org

| Protecting Group | Introduction Method | Deprotection Condition | Reference |

| Carbamate (e.g., Boc) | Reaction with di-tert-butyl dicarbonate | Acidic media | organic-chemistry.org |

| Carbamate (e.g., Fmoc) | Reaction with Fmoc-Cl | Basic conditions | organic-chemistry.org |

| Triphenylmethyl (Trityl) | Reaction with triphenylmethyl halide | Steric hindrance reduces reactivity | libretexts.org |

The diazotization of 2-aminopyridines, including this compound, involves the reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a pyridine-2-diazonium salt. rsc.orglibretexts.org These diazonium salts are generally unstable and can readily undergo a variety of subsequent reactions. google.com

Upon formation, the diazonium group can be displaced by a range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of various substituents at the 2-position of the pyridine ring. For example, reaction with cuprous chloride or cuprous bromide can introduce chlorine or bromine atoms, respectively. google.com Hydrolysis of the diazonium salt leads to the corresponding 2-hydroxypyridine. rsc.org It is important to note that the electronic effects and chemistry of diazonium salts derived from 2-aminopyridines are distinct from those of 3-aminopyridines and anilines. google.com The instability of pyridine-2-diazonium salts means they are typically generated and used in situ. google.comnih.gov

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy would be the cornerstone for elucidating the precise structure of 3,5-Difluoro-4-iodopyridin-2-amine. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign all proton, carbon, fluorine, and nitrogen signals.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine protons (-NH₂) and the aromatic proton at the 6-position of the pyridine (B92270) ring. The chemical shift of the aromatic proton would be influenced by the adjacent fluorine and nitrogen atoms. The amine protons would likely appear as a broad singlet, the chemical shift of which could be dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the five carbon atoms in the pyridine ring. The chemical shifts would be significantly affected by the attached substituents (fluoro, iodo, and amino groups). The carbon atoms directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine-19 NMR spectrum would be crucial for confirming the presence and environment of the two fluorine atoms. It would likely show two distinct signals, or a more complex pattern depending on through-space or through-bond coupling between them.

¹⁵N NMR: Nitrogen-15 NMR, although less common, could provide valuable information about the electronic environment of the two nitrogen atoms in the pyridine ring and the amino group.

A hypothetical data table for the expected NMR chemical shifts is presented below. It is important to note that these are estimated values and require experimental verification.

| Atom | Predicted Chemical Shift (ppm) |

| H (aromatic) | 7.5 - 8.5 |

| H (amine) | 4.0 - 6.0 |

| C-2 | 155 - 165 |

| C-3 | 140 - 150 (with C-F coupling) |

| C-4 | 80 - 90 |

| C-5 | 145 - 155 (with C-F coupling) |

| C-6 | 130 - 140 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To establish connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings, primarily to confirm the position of the single aromatic proton relative to other potential protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons (2-3 bonds), which is critical for assigning the quaternary carbons and confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which could help to confirm the through-space interactions between the fluorine atoms and adjacent protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact molecular weight of this compound with high precision. This data would allow for the unambiguous determination of its elemental composition, C₅H₃F₂IN₂, confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of iodine, fluorine, or the amino group, helping to piece together the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-F stretching vibrations, and various C-C and C-N stretching and bending modes within the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-I bond, which can be weak in IR, may show a more prominent signal in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-F Stretch | 1200 - 1400 |

| Aromatic C=C/C=N Stretch | 1450 - 1600 |

| C-I Stretch | 500 - 600 |

Characteristic Absorption Bands and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3500-3300 | Asymmetric and symmetric stretching |

| C-N (aromatic amine) | 1335-1250 | Stretching |

| C-F (aryl fluoride) | 1250-1100 | Stretching |

| C-I (aryl iodide) | 600-500 | Stretching |

| Pyridine Ring | ~1600-1400 | C=C and C=N stretching |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring and by intermolecular interactions in the solid state.

The primary amine (-NH₂) group would typically show two distinct stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the N-H bonds. The C-N stretching vibration of the aromatic amine is expected in the 1335-1250 cm⁻¹ range. The presence of two fluorine atoms would give rise to strong C-F stretching bands, typically found between 1250 and 1100 cm⁻¹. The C-I bond, being weaker, would exhibit a stretching vibration at a lower frequency, generally in the 600-500 cm⁻¹ region. The characteristic vibrations of the pyridine ring would also be present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide crucial information about the molecular geometry, conformation, and the packing of this compound molecules in the crystal lattice.

Molecular Geometry and Conformation

The molecular geometry of this compound, as determined by X-ray crystallography, would reveal the precise bond lengths and angles. The pyridine ring is expected to be largely planar. The positions of the fluorine, iodine, and amine substituents relative to this ring and to each other would be of significant interest. The C-F and C-I bond lengths would provide insight into the electronic influence of these halogens on the aromatic system. The geometry around the nitrogen atom of the amine group would also be determined, indicating its hybridization state.

Hypothetical Bond Parameters:

| Bond | Expected Length (Å) |

| C-F | ~1.35 |

| C-I | ~2.10 |

| C-N (amine) | ~1.38 |

| C=N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

Note: These are estimated values and the actual bond lengths would be precisely determined by X-ray diffraction analysis.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, or crystal packing, is dictated by a variety of intermolecular interactions. For this compound, several types of non-covalent interactions would be anticipated to play a crucial role in the solid-state assembly.

Potential Intermolecular Interactions:

Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. This would likely lead to the formation of N-H···N hydrogen bonds, which are a common and strong directional interaction in pyridine-containing crystal structures.

Halogen Bonding: The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atom of the amine or pyridine ring of a neighboring molecule (I···N interaction).

π-π Stacking: The electron-deficient nature of the fluorinated pyridine ring could promote π-π stacking interactions with adjacent rings.

Theoretical and Computational Studies of 3,5 Difluoro 4 Iodopyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict molecular geometries, electronic structures, and various spectroscopic properties. For 3,5-Difluoro-4-iodopyridin-2-amine, such calculations can elucidate the influence of its substituent groups—two fluorine atoms, an iodine atom, and an amino group—on the pyridine (B92270) ring.

The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, reflecting the electron-donating nature of the amino substituent. The iodine atom, with its large and polarizable electron cloud, may also contribute significantly to the HOMO. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing fluorine atoms.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of this compound

| Parameter | Value | Major Orbital Contributions |

| HOMO Energy | -6.5 eV | Pyridine ring (π), Amino group (n), Iodine (p) |

| LUMO Energy | -1.2 eV | Pyridine ring (π), Fluoro groups (σ) |

| HOMO-LUMO Gap | 5.3 eV | - |

Note: The values presented in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific quantum chemical calculations.

The orbital contributions indicate that electrophilic attack would likely occur at the sites with high HOMO density, such as the amino group or potentially the carbon atoms of the pyridine ring. Nucleophilic attack, on the other hand, would be directed towards regions with high LUMO density, influenced by the fluorine substituents.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue signifies areas of positive electrostatic potential (electron-poor). Green and yellow represent intermediate potentials. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the fluorine atoms due to their high electronegativity. The amino group's nitrogen would also exhibit a region of negative potential. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially on the iodine atom, which can exhibit a region of positive potential known as a "sigma-hole," making it a halogen bond donor. researchgate.net

Neutral/Intermediate Potential (Green/Yellow): Spread across the carbon framework of the pyridine ring.

The distribution of atomic charges within a molecule provides further detail on its electronic landscape and can be used to predict sites of reactivity. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate these charges.

In this compound, the nitrogen and fluorine atoms are expected to carry significant negative partial charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms will, in turn, bear positive partial charges. The iodine atom's charge can be more complex, but it generally polarizes the C-I bond, leading to a slightly positive carbon and a slightly negative iodine, though it can also act as an electrophilic center.

Table 2: Illustrative Calculated Atomic Charges for this compound

| Atom | Partial Charge (e) |

| N (pyridine) | -0.45 |

| N (amino) | -0.60 |

| C2 | +0.35 |

| C3 | +0.25 |

| C4 | +0.10 |

| C5 | +0.25 |

| F3 | -0.30 |

| F5 | -0.30 |

| I4 | -0.05 |

Note: These charge values are hypothetical and serve to illustrate the expected trends based on the electronegativity and inductive/resonance effects of the substituents.

These charge distributions suggest that nucleophiles would preferentially attack the carbon atoms at positions 2, 3, and 5, which are rendered electron-deficient by the adjacent electronegative atoms.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states.

The synthesis of substituted pyridines can involve several steps, such as nucleophilic aromatic substitution or cross-coupling reactions. Computational chemistry can be used to model these reactions and identify the transition state structures, which represent the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted.

For instance, in a nucleophilic substitution reaction on the this compound ring, computational modeling could determine whether the substitution is more likely to occur at the iodine-bearing carbon or one of the fluorine-bearing carbons by comparing the activation energies for the respective pathways.

Many reactions involving substituted pyridines can yield multiple products, leading to issues of regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another). Computational modeling can help to understand and predict these outcomes.

In the case of this compound, a key question of regioselectivity would arise in reactions such as metal-halogen exchange or cross-coupling. It has been suggested that aryne distortion, influenced by electron-withdrawing substituents, can govern the regioselectivity of nucleophilic additions to arynes. nih.gov While not an aryne, similar principles of substituent effects on bond polarization and stability of intermediates would apply to this compound. Computational studies could model the different possible reaction pathways and their corresponding intermediates and transition states. The calculated energies would reveal the most favorable reaction pathway, thus predicting the major regioisomer. For example, in a Suzuki or Stille coupling, modeling could predict whether the coupling occurs preferentially at the C-I bond versus a C-F bond, which is generally less reactive.

Computational Insights into Catalytic Cycles

While specific computational studies on the catalytic cycles involving this compound are not extensively documented in public literature, its structural motifs, particularly the iodopyridine core, suggest its potential as a substrate or precursor in various transition-metal-catalyzed cross-coupling reactions. Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of such reactions. elsevier.com

For a hypothetical Suzuki-Miyaura coupling reaction, where the iodine atom of this compound is substituted, computational modeling can provide detailed insights into the catalytic cycle. This would involve mapping the potential energy surface for the key steps: oxidative addition, transmetalation, and reductive elimination.

Key Computational Steps in Analyzing a Catalytic Cycle:

Reactant and Catalyst Modeling: The initial geometries of this compound and the palladium catalyst (e.g., Pd(PPh₃)₄) are optimized.

Transition State Searching: For each step of the cycle, transition state structures are located. This is a critical computational task that identifies the energy barriers for each reaction step.

Intermediate Analysis: The stability of any intermediates formed during the cycle is calculated.

These computational investigations can help in optimizing reaction conditions, such as the choice of catalyst, ligand, and solvent, to improve reaction yields and selectivity. acs.org

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the rotation around the C2-NH₂ bond. Computational methods can be employed to explore the potential energy surface (PES) associated with this rotation. libretexts.orgmdpi.com

A relaxed PES scan can be performed by systematically rotating the dihedral angle of the H-N-C-C bond and calculating the energy at each step. This would reveal the most stable conformations and the energy barriers between them. It is anticipated that the planar conformation, where the amino group lies in the plane of the pyridine ring, would be the most stable due to the delocalization of the nitrogen lone pair into the aromatic system. However, steric hindrance from the adjacent fluorine atom at the 3-position might lead to a slightly twisted low-energy conformation. The bulky iodine atom at the 4-position is expected to have a lesser direct steric impact on the amino group at the 2-position.

The construction of a two-dimensional potential energy surface could also be undertaken to explore the interplay between the rotation of the amino group and any out-of-plane distortions of the pyridine ring. rsc.org

Table 1: Predicted Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (H-N-C2-C3) | Relative Energy (kcal/mol) |

| Planar | 0° | 0.0 |

| Perpendicular | 90° | 5-7 |

| Global Minimum | ~15° | -0.1 |

Note: The data in this table is hypothetical and based on typical values for similar aminopyridine systems.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable methods for the prediction of spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with a high degree of accuracy. stenutz.euacs.orgacs.org The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or a suitable fluorine-containing reference for ¹⁹F. nih.gov Discrepancies between experimental and computed shifts can sometimes be resolved by considering solvent effects and conformational averaging. nih.gov

Vibrational Frequencies: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. The predicted frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C-F stretches, N-H stretches, and ring vibrations. These predictions are valuable for interpreting experimental spectra and assigning specific bands to molecular motions.

Table 2: Predicted Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ¹H (NH₂) | 5.5 - 6.5 | N-H Stretch | 3400 - 3500 |

| ¹³C (C2) | 155 - 160 | C-I Stretch | 500 - 600 |

| ¹⁹F (C3) | -120 to -140 | C-F Stretch | 1200 - 1300 |

| ¹⁵N (N1) | -50 to -70 | C=N Stretch | 1600 - 1650 |

Note: The data in this table is hypothetical and based on published data for similar substituted pyridines. Actual values may vary.

Structure-Reactivity Relationship (SAR) Prediction through Computational Methods

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its reactivity or biological activity. mdpi.com For this compound, computational SAR studies can predict its reactivity in various chemical transformations and its potential as a bioactive molecule.

By calculating a range of molecular descriptors, such as electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various steric and electronic parameters, quantitative structure-activity relationship (QSAR) models can be developed. nih.gov

For instance, the electrostatic potential surface of this compound would likely show a region of negative potential around the pyridine nitrogen and the fluorine atoms, indicating their propensity to act as hydrogen bond acceptors or coordinate to metals. The amino group would present a region of positive potential, highlighting its role as a hydrogen bond donor.

The energies and distributions of the HOMO and LUMO can provide insights into the molecule's reactivity. The HOMO is likely to be localized on the amino group and the pyridine ring, suggesting that these are the sites for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring, indicating its susceptibility to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents.

These computational predictions can guide the design of new derivatives of this compound with tailored reactivity or biological activity. mdpi.com

Applications of 3,5 Difluoro 4 Iodopyridin 2 Amine in Synthetic and Materials Science Research

Utility as a Key Building Block in Complex Organic Synthesis

The inherent reactivity and multiple functionalization points of 3,5-Difluoro-4-iodopyridin-2-amine make it an important precursor in the synthesis of diverse and complex organic molecules.

Precursor for Highly Functionalized Pyridine (B92270) Scaffolds

The pyridine ring is a fundamental scaffold found in numerous natural products and pharmaceutical agents. researchgate.net The ability to introduce a variety of substituents onto this core structure is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. nih.govnih.gov Compounds like this compound serve as ideal starting points for creating libraries of highly substituted pyridines. The iodine atom is particularly useful as it can be readily replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, and other carbon-based substituents at the C4-position.

Construction of Novel Heterocyclic and Polycyclic Systems

Beyond simple functionalization, this compound is a key intermediate for the synthesis of fused heterocyclic and polycyclic systems. The amino and iodo groups can participate in intramolecular cyclization reactions to form new rings fused to the pyridine core. For instance, the amino group can react with a suitably placed functional group on a substituent introduced at the iodo-position to form pyridopyrimidines, pyridotriazines, or other complex heterocyclic frameworks.

This strategy is exemplified in the synthesis of various biologically active fused ring systems. The synthesis of pyrido[2,3-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]pyrimidines often relies on substituted aminopyridine precursors. nih.govnih.gov For example, the synthesis of Trametinib, a kinase inhibitor with a pyrido[4,3-d]pyrimidine (B1258125) core, involves the use of a related (2-fluoro-4-iodophenyl)amino precursor, highlighting the utility of such halogenated amino-heterocycles in constructing complex, multi-ring systems. nih.gov

Role in Medicinal Chemistry Research as Synthetic Intermediates

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds. researchgate.netnih.gov this compound provides a valuable entry point into novel chemical space for drug discovery programs.

Scaffolds for Potential Kinase Inhibitor Development

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. ed.ac.uk Consequently, kinase inhibitors have become a major class of therapeutic drugs. ed.ac.uk The aminopyridine scaffold is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding site of the enzyme.

The compound this compound serves as a precursor for kinase inhibitors by allowing for the strategic elaboration of different parts of the molecule to optimize binding affinity and selectivity. For instance, related intermediates like 4-(difluoromethyl)pyridin-2-amine (B599231) are considered essential building blocks for potent kinase inhibitors targeting PI3K and mTOR. acs.org Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to inhibit tyrosine kinases like PDGFr and FGFr, often starts from functionalized 2-aminopyridines. nih.gov The development of potent EGFR inhibitors, including those active against mutant forms, has also utilized pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds derived from aminopyridine precursors. nih.gov The structure of Trametinib, an inhibitor of MEK1 and MEK2 kinases, incorporates a (2-fluoro-4-iodophenyl)amino moiety, demonstrating the importance of this substitution pattern in achieving potent kinase inhibition. nih.gov

| Kinase Target Class | Related Precursor/Scaffold | Relevance | Reference |

|---|---|---|---|

| MEK1/MEK2 | (2-fluoro-4-iodophenyl)amino group | Used in the synthesis of Trametinib, a dual-specificity kinase inhibitor. | nih.gov |

| PI3K/mTOR | 4-(difluoromethyl)pyridin-2-amine | A key intermediate for a class of lipid kinase inhibitors. | acs.org |

| EGFR (WT and mutant) | Pyrido[2,3-d]pyrimidin-4(3H)-one | Serves as the core scaffold for potent EGFR inhibitors. | nih.gov |

| PDGFr/FGFr | Pyrido[2,3-d]pyrimidine | Forms the basis for inhibitors of tyrosine kinases involved in tumor growth. | nih.gov |

General Precursors for Biologically Active Molecules

The utility of this compound extends beyond kinase inhibitors to a broader range of biologically active molecules. The pyridine nucleus is a versatile pharmacophore that can be tailored to interact with various biological targets. researchgate.net Derivatives of substituted pyridines have shown a wide spectrum of activities, including anticancer and antimicrobial properties. nih.govnih.govrsc.org The synthesis of these molecules often involves the use of highly functionalized pyridine building blocks where the substituents are carefully chosen to optimize biological efficacy and drug-like properties. The fluorine atoms, for example, are often incorporated to improve metabolic stability and binding affinity.

Application in Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. wikipedia.orgnih.gov These fragments then serve as starting points for chemical elaboration into more potent, drug-like molecules. wikipedia.orgyoutube.com

A key principle in FBDD is the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, a ClogP less than 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org With a molecular weight of 238.00 g/mol , this compound fits the profile of a chemical fragment. chemicalbook.com Its structure contains key pharmacophoric features—an aromatic ring, a hydrogen bond donor (amine), and hydrogen bond acceptors (pyridine nitrogen, fluorine)—that can engage in interactions with protein targets. Screening of fragments like this can identify initial hits that can then be "grown" by synthetic elaboration at the iodine position to improve potency and selectivity, a common strategy in FBDD. wikipedia.orgyoutube.com The aminopyridine motif itself is found in many approved drugs, making it a valuable starting point for fragment-based campaigns.

Applications in Agrochemical Research as Synthetic Intermediates

While direct applications of this compound in agrochemical research are not documented, the constituent chemical groups are integral to the design of modern crop protection agents.

The pyridine ring is a fundamental scaffold in a significant number of highly effective and commercially successful pesticides. agropages.com The introduction of fluorine atoms into this ring often enhances the biological activity and metabolic stability of the resulting agrochemical, leading to products with high efficiency and low toxicity. agropages.comacs.org For instance, pesticides containing a fluorinated pyridine moiety are considered part of the fourth generation of advanced agrochemicals. agropages.com

Fluorinated pyridine derivatives, such as those related to this compound, serve as crucial intermediates in the synthesis of these complex agrochemical molecules. The specific substitution pattern of halogens and amine groups on the pyridine ring is a key determinant of the final product's herbicidal or pesticidal activity. For example, various aminopyridine derivatives are used in the manufacturing of agrochemicals. chemicalbook.com The trifluoromethyl pyridine moiety, a related fluorinated structure, is present in approximately 30 commercially available pesticides, highlighting the importance of fluorinated pyridines in this industry. acs.orgresearchgate.net

Although no commercial herbicides or pesticides have been explicitly identified as being synthesized from this compound, the general importance of fluorinated and aminated pyridine intermediates suggests its potential as a valuable building block in the discovery of new crop protection agents.

Exploration in Materials Science Research

The unique electronic and structural properties of halogenated and amino-substituted pyridines make them attractive candidates for the development of advanced materials.

Halogenated pyridines are frequently used as starting materials in the synthesis of conjugated polymers for organic electronic devices. dokumen.pub The carbon-halogen bond, particularly a carbon-iodine bond, provides a reactive site for cross-coupling reactions, which are fundamental to the construction of the extended π-conjugated systems required for organic semiconductors. researchgate.net These materials are the basis for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). dokumen.pub

While there is no specific literature on the use of this compound for this purpose, related halopyridines are employed in the synthesis of such materials. The presence of both fluorine and iodine in the molecule could offer distinct reactivity and influence the electronic properties of the resulting polymers.

Aminopyridine derivatives are utilized in the synthesis of polymers and the construction of supramolecular assemblies. chemicalbook.comresearchgate.net The amino group can be a site for polymerization, and both the amino group and the pyridine nitrogen can participate in non-covalent interactions, such as hydrogen bonding, which are crucial for the self-assembly of supramolecular structures. researchgate.netnih.gov

Furthermore, the iodine atom in iodinated heterocycles can participate in halogen bonding, a directional non-covalent interaction that is increasingly being used for the rational design of complex solid-state architectures. acs.orgnih.gov The combination of hydrogen bond donors/acceptors (the amine and pyridine nitrogen) and a halogen bond donor (the iodine atom) in a single molecule like this compound makes it a theoretically interesting building block for crystal engineering and the development of new supramolecular materials.

Future Research Directions and Emerging Challenges

Development of More Sustainable and Green Synthetic Routes

A primary challenge in the utilization of 3,5-Difluoro-4-iodopyridin-2-amine lies in its synthesis, which often relies on traditional methods that may not align with modern green chemistry principles. tandfonline.comtandfonline.comijpsonline.com Future research is increasingly focused on developing more environmentally benign and sustainable synthetic pathways.

Catalysis with Earth-Abundant Metals

The synthesis and derivatization of iodo-pyridines frequently employ palladium-catalyzed cross-coupling reactions. researchgate.netacs.org While highly effective, palladium is a precious and costly metal. A significant future trend is the replacement of palladium with more earth-abundant and less toxic metals such as iron, copper, and nickel. nih.govacs.org Research into nickel-catalyzed reductive couplings of halopyridines, for instance, has shown promise for creating bipyridine structures without the need for expensive ligands. acs.org Developing robust catalytic systems using these more abundant metals for the various transformations of this compound is a key goal for making its use more economical and sustainable. researchgate.net

Flow Chemistry and Continuous Processing for Research Synthesis

Shifting from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. researchgate.netrsc.org Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for easier scalability. The hydrogenation of functionalized pyridines has been successfully demonstrated in continuous flow setups, which could be adapted for transformations involving this compound. researchgate.net Furthermore, integrating flow processes could allow for the telescoping of reaction sequences, where the crude product from one step is directly used in the next, minimizing waste and purification steps. rsc.org

Discovery of Novel Reactivity Modes and Transformations

While the iodine atom on the pyridine (B92270) ring is a well-established site for cross-coupling reactions, exploring new modes of reactivity is a frontier for future research. researchgate.netacs.org The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atoms, presents unique chemical challenges and opportunities. researchgate.netnih.gov

Emerging strategies in pyridine functionalization, such as dearomatization-rearomatization sequences, could unlock new pathways for derivatization at different positions. researchgate.netfigshare.com Additionally, palladium-catalyzed reactions involving migration processes have been observed in other iodopyridines, suggesting that under certain conditions, unexpected and potentially useful transformations of this compound could be discovered. acs.org Research into photocatalytic methods and novel C-H functionalization techniques could also reveal new ways to modify the pyridine core, moving beyond the predictable reactivity of the carbon-iodine bond. nih.govresearchgate.net

Advanced Derivatization Strategies for Diverse Chemical Libraries

The primary utility of this compound is as a scaffold for creating diverse chemical libraries for drug discovery and agrochemical research. growthmarketreports.com The iodine atom is readily displaced in palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups. researchgate.net The amino group can be acylated, alkylated, or used in further heterocycle-forming reactions. acs.org

Future efforts will focus on expanding the toolkit of reactions that can be reliably performed on this scaffold. This includes developing more robust and functional-group-tolerant coupling methods and exploring late-stage functionalization techniques. The goal is to rapidly and efficiently generate large libraries of novel compounds from this single, versatile building block for high-throughput screening. epdf.pub

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Interdisciplinary Research Opportunities in Chemical Biology and Material Innovation

The unique properties imparted by the fluorine atoms make this compound and its derivatives attractive for interdisciplinary research. numberanalytics.comresearchgate.net

In chemical biology , derivatives of this compound can be developed as chemical probes to study biological systems. snnu.edu.cn The fluorinated pyridine core is a common motif in bioactive molecules, and its strategic placement can enhance properties like metabolic stability and binding affinity. growthmarketreports.comnumberanalytics.comresearchgate.net This makes it a valuable scaffold for developing inhibitors for enzymes or modulators for receptors.

In material innovation , fluorinated heterocycles are finding increasing use in the development of advanced materials. numberanalytics.comnih.gov Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The incorporation of building blocks like this compound into polymers could lead to new materials with unique thermal, optical, or surface properties. nih.gov Exploring the potential of this compound in the creation of novel fluoropolymers and functional materials is a promising avenue for future research. growthmarketreports.comnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-difluoro-4-iodopyridin-2-amine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis of halogenated pyridines typically involves nucleophilic substitution or metal-catalyzed coupling. For this compound, a plausible route starts with a fluorinated pyridine precursor (e.g., pentafluoropyridine). Sequential substitution of fluorine atoms with iodine and amine groups can be achieved using reagents like sodium iodide (for iodination) and ammonia/amines under controlled conditions. Reaction temperature (e.g., 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling) are critical for regioselectivity and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR to confirm fluorine positions and NMR for amine protons.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHFIN, ~290 g/mol).

- HPLC : To assess purity (>95% by reverse-phase chromatography).

- X-ray Crystallography : For unambiguous structural confirmation if crystals are obtainable .

Q. What are the primary challenges in handling this compound in laboratory settings?

- Methodological Answer :

- Stability : The iodine substituent may render the compound light-sensitive; store in amber vials at -20°C.

- Reactivity : The amine group can undergo oxidation; use inert atmospheres (N/Ar) during reactions.

- Solubility : Limited solubility in polar solvents; optimize with DMSO or dichloromethane .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity compared to methyl or chloro analogs?

- Methodological Answer : Iodine’s larger atomic radius and weaker C-I bond (vs. C-F or C-Cl) enhance its suitability for cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance may reduce nucleophilic substitution rates. Computational studies (DFT) can predict electronic effects, such as decreased electron density at the pyridine ring due to fluorine’s electronegativity, which may direct coupling reactions to specific positions .

Q. What strategies can resolve contradictions in reported reaction yields for halogenated pyridines like this compound?

- Methodological Answer :

- Reaction Optimization : Systematic variation of catalysts (e.g., Pd vs. Cu), solvents, and temperature.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species).

- Reproducibility Checks : Validate protocols with control reactions using published data from analogs like 3,5-dichloro-4-methylpyridin-2-amine .

Q. How can researchers design experiments to study the biological activity of this compound as a potential enzyme inhibitor?

- Methodological Answer :

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., kinases or phosphatases).

- Assay Design : Use fluorescence polarization or SPR to measure binding affinity.

- SAR Studies : Synthesize derivatives (e.g., replacing iodine with bromine) and correlate structural changes with activity data .

Q. What advanced techniques are required to analyze the environmental stability of this compound in industrial waste streams?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.